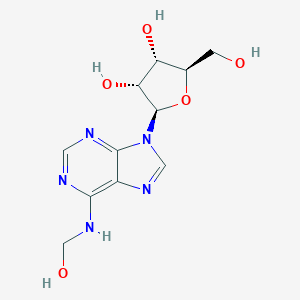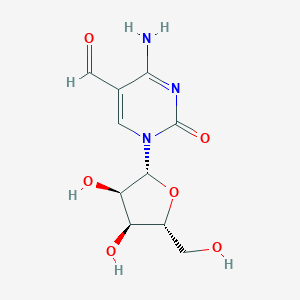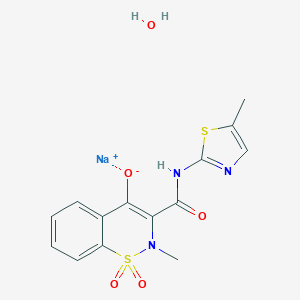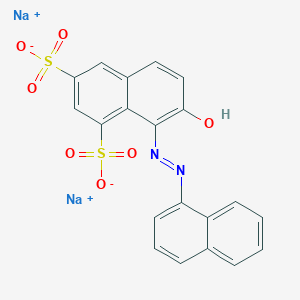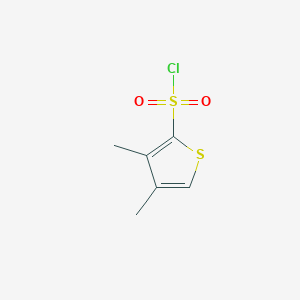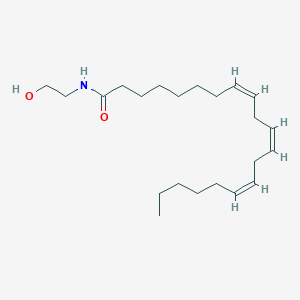
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide
概要
説明
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide, commonly referred to as 8-11-14-HEIT, is a polyunsaturated fatty acid derivative that has been studied for its potential medical applications, particularly in the areas of cancer and inflammation. 8-11-14-HEIT has been found to possess both anti-inflammatory and anti-cancer properties, and is currently being studied for its potential use in the treatment of a variety of diseases.
科学的研究の応用
8-11-14-HEIT has been studied for its potential medical applications, particularly in the areas of cancer and inflammation. It has been found to possess both anti-inflammatory and anti-cancer properties, and is currently being studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, arthritis, and cardiovascular diseases. Additionally, 8-11-14-HEIT has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
作用機序
The exact mechanism of action of 8-11-14-HEIT is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Additionally, 8-11-14-HEIT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
生化学的および生理学的効果
The biochemical and physiological effects of 8-11-14-HEIT have been studied in both animals and humans. In animal studies, 8-11-14-HEIT has been shown to reduce inflammation and inhibit the growth of tumors. In human studies, 8-11-14-HEIT has been found to reduce inflammation, reduce pain, and improve the quality of life in patients with chronic diseases. Additionally, 8-11-14-HEIT has been found to reduce the risk of cardiovascular disease and stroke.
実験室実験の利点と制限
The use of 8-11-14-HEIT in lab experiments has several advantages. First, it is relatively easy to synthesize and purify, making it an ideal compound for use in experiments. Additionally, 8-11-14-HEIT is relatively non-toxic and has a low risk of side effects. However, there are some limitations to the use of 8-11-14-HEIT in lab experiments. For example, the compound has a relatively short half-life, making it difficult to study its long-term effects. Additionally, 8-11-14-HEIT is not yet approved for use in humans, so its use in experiments is limited to animal models.
将来の方向性
The potential future directions for research on 8-11-14-HEIT are numerous. First, further research is needed to better understand the exact mechanism of action of the compound. Additionally, further studies are needed to determine the long-term safety and efficacy of 8-11-14-HEIT in humans. Additionally, further research is needed to determine the potential applications of 8-11-14-HEIT in the treatment of neurological disorders, such as Alzheimer's disease. Finally, further studies are needed to determine the potential applications of 8-11-14-HEIT in the treatment of other diseases, such as diabetes, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQWKETUACYZLI-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199860 | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihomo-gamma-linolenoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide | |
CAS RN |
150314-34-4 | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homo-gamma-linolenylethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihomo-gamma-linolenoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








